2-[(2-amino-6-hydroxy-7H-purin-8-yl)sulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one
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Overview
Description
2-[(2-amino-6-hydroxy-7H-purin-8-yl)sulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one is a complex organic compound with potential applications in various scientific fields. This compound features a purine derivative linked to a piperazine ring, which is further substituted with a fluorophenyl group. The presence of these functional groups suggests that the compound may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-amino-6-hydroxy-7H-purin-8-yl)sulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Purine Derivative: The purine derivative can be synthesized by reacting guanine with appropriate thiolating agents under controlled conditions.
Piperazine Substitution: The piperazine ring is introduced by reacting the purine derivative with 1-(4-fluorophenyl)piperazine in the presence of a suitable catalyst.
Final Coupling: The final step involves coupling the substituted piperazine with an ethanone derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This typically includes:
Scaling Up Reactions: Using larger reaction vessels and optimizing reaction conditions to handle bulk quantities.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-[(2-amino-6-hydroxy-7H-purin-8-yl)sulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the ketone group to an alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as antiviral, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-amino-6-hydroxy-7H-purin-8-yl)sulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit enzyme activity by binding to the active site or allosteric sites.
Interact with Receptors: Modulate receptor activity by acting as an agonist or antagonist.
Affect Cellular Pathways: Influence cellular signaling pathways, leading to changes in gene expression, protein synthesis, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-amino-6-hydroxy-7H-purin-8-yl)sulfanyl]-1-(4-methoxyphenyl)ethan-1-one
- 2-[(2-amino-6-hydroxy-7H-purin-8-yl)sulfanyl]-1-(4-chlorophenyl)ethan-1-one
- 2-[(2-amino-6-hydroxy-7H-purin-8-yl)sulfanyl]-1-(4-bromophenyl)ethan-1-one
Uniqueness
The uniqueness of 2-[(2-amino-6-hydroxy-7H-purin-8-yl)sulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of the fluorophenyl group and piperazine ring may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties.
Properties
Molecular Formula |
C17H18FN7O2S |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
2-amino-8-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C17H18FN7O2S/c18-10-1-3-11(4-2-10)24-5-7-25(8-6-24)12(26)9-28-17-20-13-14(22-17)21-16(19)23-15(13)27/h1-4H,5-9H2,(H4,19,20,21,22,23,27) |
InChI Key |
IOWDHJYMHBSCQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CSC3=NC4=C(N3)C(=O)NC(=N4)N |
Origin of Product |
United States |
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